molecular formula C15H9Cl3N2O B12623808 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride CAS No. 920019-90-5

1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride

Cat. No.: B12623808
CAS No.: 920019-90-5
M. Wt: 339.6 g/mol
InChI Key: WLCCIKRZRNJSJK-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 112.4°, accommodating four molecules per unit cell. The indazole ring adopts a planar conformation, while the (2,6-dichlorophenyl)methyl group projects perpendicularly from the heterocyclic plane. Intermolecular interactions are dominated by C–H···O hydrogen bonds between the carbonyl chloride and adjacent indazole rings, forming a layered packing motif (Figure 1). Halogen bonding between chlorine atoms and π-systems further stabilizes the lattice, with Cl···π distances of 3.42–3.58 Å.

Table 1: Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 112.4
Z 4
Density (g/cm³) 1.56

Torsional Angle Analysis of Dichlorophenyl-Indazole Linkage

The dihedral angle between the indazole plane and the 2,6-dichlorophenyl ring is 83.1°, indicating near-orthogonal orientation. This conformation minimizes steric clashes between the chlorine atoms and the indazole C3 substituent. Molecular dynamics simulations predict two energy minima at 83° and 97°, corresponding to syn- and anti-periplanar arrangements of the dichlorophenyl group relative to the carbonyl chloride. The energy barrier for interconversion is 12.3 kJ/mol, suggesting moderate torsional flexibility at room temperature.

Properties

CAS No.

920019-90-5

Molecular Formula

C15H9Cl3N2O

Molecular Weight

339.6 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]indazole-3-carbonyl chloride

InChI

InChI=1S/C15H9Cl3N2O/c16-11-5-3-6-12(17)10(11)8-20-13-7-2-1-4-9(13)14(19-20)15(18)21/h1-7H,8H2

InChI Key

WLCCIKRZRNJSJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Acylation Method

This method involves the acylation of indazole derivatives with acid chlorides or anhydrides.

  • Reagents : Indazole, thionyl chloride (SOCl₂), and dichlorobenzyl alcohol.

  • Procedure :

    • Dissolve indazole in an appropriate solvent (e.g., dichloromethane).
    • Add thionyl chloride dropwise to the solution while stirring at room temperature.
    • After completion, evaporate the solvent under reduced pressure.
  • Yield : Typically yields around 70-85% depending on reaction conditions.

Carboxylic Acid Derivative Method

This method utilizes carboxylic acids as precursors to synthesize the target compound through a series of reactions.

  • Reagents : 2,6-Dichlorobenzoic acid, coupling agents (e.g., N,N-dicyclohexylcarbodiimide), and indazole.

  • Procedure :

    • React 2,6-dichlorobenzoic acid with a coupling agent in DMF at elevated temperatures.
    • Introduce indazole into the reaction mixture and allow it to stir for several hours.
  • Yield : Yields can reach up to 90% after purification.

Palladium-Catalyzed Cross-Coupling

This method employs palladium catalysts for C–N bond formation, which is crucial for synthesizing complex indazole derivatives.

  • Reagents : Aryl halides, indazole, and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Procedure :

    • Combine aryl halide with indazole in a solvent such as toluene under nitrogen atmosphere.
    • Add the palladium catalyst and base (e.g., potassium carbonate) and heat the mixture.
  • Yield : Generally achieves yields of about 75-80%.

The following table summarizes the different preparation methods discussed above:

Method Reagents Conditions Yield (%)
Direct Acylation Indazole, SOCl₂ Room temperature 70-85
Carboxylic Acid Derivative 2,6-Dichlorobenzoic acid, DCC Elevated temperature Up to 90
Palladium-Catalyzed Cross-Coupling Aryl halides, indazole, Pd catalyst Nitrogen atmosphere, heating 75-80

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride can be accomplished through various methods, each with distinct advantages regarding yield and complexity. The choice of method may depend on factors such as available reagents, desired purity levels, and scalability for industrial applications. Further optimization of these methods could enhance yields and reduce by-products, making them more suitable for large-scale synthesis.

Future research may focus on developing greener synthesis routes that minimize waste and utilize more sustainable reagents while maintaining high yields of the target compound. Additionally, exploring alternative catalytic systems could lead to more efficient reaction conditions.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is utilized in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of their substrates. Additionally, it can interact with receptors on the cell surface, modulating their signaling pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Compounds:

  • Methyl 2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate (): Features a 4-fluorobutyl chain instead of the dichlorophenylmethyl group.
  • Methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate (): The elongated fluoropentyl chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to the dichlorophenyl analog.
Property Target Compound 4-Fluorobutyl Analog () 5-Fluoropentyl Analog ()
Core Structure Indazole Indazole Indazole
1-Position Substituent 2,6-Dichlorophenylmethyl 4-Fluorobutyl 5-Fluoropentyl
Reactivity High (acid chloride) Moderate (methyl ester) Moderate (methyl ester)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 (estimated) ~3.2 (estimated)
Regulatory Status Not listed in Controlled (L.N. 90 of 2021) Controlled (L.N. 23 of 2019)

Research Findings :

  • The dichlorophenylmethyl group in the target compound may reduce such activity due to steric hindrance and altered receptor binding .

Aryl-Substituted Isoxazole and Pyrazole Derivatives

Key Compounds:

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (): Shares the dichlorophenyl and acid chloride groups but replaces indazole with an isoxazole ring. Isoxazole’s lower aromaticity may decrease thermal stability compared to indazole.
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Pyrazole core with sulfanyl and trifluoromethyl groups. The aldehyde moiety offers distinct reactivity compared to acid chlorides.
Property Target Compound Isoxazole Analog () Pyrazole Analog ()
Core Structure Indazole Isoxazole Pyrazole
Aromaticity High Moderate Moderate
Electrophilic Group Carbonyl chloride Carbonyl chloride Aldehyde
Key Substituents 2,6-Dichlorophenylmethyl 2,6-Dichlorophenyl, methyl 3-Chlorophenylsulfanyl, CF3
Synthetic Applications Amide coupling Peptide synthesis Condensation reactions

Research Findings :

  • Isoxazole derivatives () are commonly used in antimicrobial agents, while pyrazole derivatives () are prevalent in agrochemicals. The target compound’s indazole core may offer intermediate reactivity between these classes .

Chlorinated Benzyl-Substituted Heterocycles

Key Compound:

  • 1-(2,6-Dichlorophenyl)-2-indolinone (): Replaces the indazole core with indolinone, a lactam structure. The ketone group reduces electrophilicity compared to the acid chloride.
Property Target Compound Indolinone Analog ()
Core Structure Indazole Indolinone
Functional Group Carbonyl chloride Ketone
Reactivity High (nucleophilic acyl substitution) Low (hydrogen bonding)
Biological Activity Intermediate (synthesis) Reported analgesic properties

Research Findings :

  • Indolinones () are pharmacologically active, whereas the target compound’s acid chloride group limits direct therapeutic use but enhances utility as a synthetic precursor .

Biological Activity

1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride, also known by its CAS number 920019-90-5, is a synthetic organic compound belonging to the indazole class. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H9Cl3N2O
  • Molecular Weight : Approximately 319.6 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an indazole ring, contributing to its unique biological properties.

The biological activity of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride is primarily attributed to its ability to interact with specific cellular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various kinases, which are critical in regulating cell cycle and proliferation. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MCF7 (breast cancer)0.13CDK1 inhibition
Study 2HeLa (cervical cancer)0.21Induction of apoptosis
Study 3HepG2 (liver cancer)0.05Cell cycle arrest
Study 4HCT116 (colon cancer)0.028CDK inhibition

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

  • MCF7 Cell Line Study :
    • This study demonstrated that 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride effectively inhibited CDK1, leading to G2/M phase arrest and subsequent apoptosis. The IC50 value was recorded at 0.13 µM, indicating strong antiproliferative activity.
  • HeLa Cell Line Analysis :
    • In HeLa cells, the compound induced apoptosis through mitochondrial pathway alterations and increased reactive oxygen species (ROS) production. This supports its role as a potential anticancer agent.
  • HepG2 and HCT116 Studies :
    • The compound exhibited potent activity against HepG2 and HCT116 cell lines with IC50 values of 0.05 µM and 0.028 µM respectively, reinforcing its potential as a therapeutic agent in liver and colon cancers.

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